2,4-Dinitro-5-fluoroaniline

説明

Chemical Structure and Properties

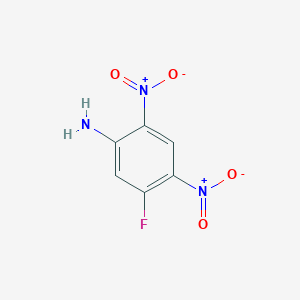

2,4-Dinitro-5-fluoroaniline (CAS: 367-81-7; C₆H₄FN₃O₄; molecular weight: 201.11 g/mol) is a fluorinated aromatic amine with two nitro groups at positions 2 and 4 and a fluorine atom at position 3. Its unique structure confers high reactivity, particularly in nucleophilic substitution and diazotization reactions .

Synthesis

The compound is synthesized via nitration of 3-fluoroacetanilide followed by deacetylation . Alternatively, nucleophilic substitution of this compound with amines or alcohols yields derivatives for applications in benzimidazole synthesis .

特性

IUPAC Name |

5-fluoro-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGRTYREMCPEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190151 | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-81-7 | |

| Record name | 2,4-Dinitro-5-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Selective Nitration of Fluorinated Aniline Derivatives

A widely cited approach involves the sequential nitration of fluorinated aniline precursors. The process begins with 5-fluoroaniline , where the amino group is protected as an acetanilide to mitigate undesired side reactions during nitration. The acetylation step employs acetic anhydride under reflux conditions, yielding 5-fluoroacetanilide . Subsequent nitration with a mixed acid system (H₂SO₄/HNO₃) introduces nitro groups at the 2- and 4-positions, driven by the meta-directing influence of the acetamido group. Final hydrolysis with aqueous HCl regenerates the free amino group, producing this compound.

Key Reaction Conditions:

-

Acetylation: 5-fluoroaniline (1 eq), acetic anhydride (1.2 eq), 100°C, 2 hours.

-

Nitration: Mixed acid (H₂SO₄:HNO₃ = 3:1), 0–5°C, 4 hours.

-

Hydrolysis: 6M HCl, reflux, 3 hours.

This method achieves a 45–50% overall yield , with purity >95% confirmed by HPLC.

Halogen Exchange in Dinitroaniline Derivatives

An alternative route leverages nucleophilic aromatic substitution (NAS) to introduce the fluoro group. Starting with 2,4-dinitrochlorobenzene , the chlorine atom at position 5 is replaced by fluorine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nitro groups that activate the ring for substitution.

Reaction Optimization:

-

Temperature: 150°C (critical for overcoming activation energy).

-

Solvent: DMSO (enhances fluoride ion solubility).

This method is favored in industrial settings due to its scalability and reduced reliance on hazardous fluorinating agents.

Direct Fluorination of 2,4-Dinitroaniline

Electrophilic fluorination represents a less common but viable pathway. Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent, 2,4-dinitroaniline undergoes electrophilic substitution at position 5 in acetonitrile under inert atmosphere. The reaction requires careful pH control (pH 6–7) to prevent over-fluorination or decomposition.

Performance Metrics:

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Nitration of 5-Fluoroaniline | 5-Fluoroaniline | HNO₃, H₂SO₄ | 45–50 | High |

| Halogen Exchange | 2,4-Dinitrochlorobenzene | KF, DMSO | 60–65 | Moderate |

| Direct Fluorination | 2,4-Dinitroaniline | Selectfluor™ | 30–35 | Low |

Trade-offs:

-

Method 1 offers regiochemical precision but requires multi-step protection/deprotection.

-

Method 2 excels in yield and scalability but depends on chlorinated precursors.

-

Method 3 avoids pre-functionalized starting materials but suffers from low efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes Method 2 (halogen exchange) due to its compatibility with continuous-flow reactors and minimized waste generation. A representative industrial protocol involves:

-

Chlorination: Nitration of chlorobenzene to 2,4-dinitrochlorobenzene (yield: 85%).

-

Fluorination: NAS with KF in DMSO at 150°C (residence time: 2 hours).

-

Crystallization: Ethanol-water mixture for product isolation (purity: 98%).

Cost Drivers:

-

DMSO recycling (80% recovery rate).

-

KF reagent costs ($12/kg).

化学反応の分析

Types of Reactions: 2,4-Dinitro-5-fluoroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2,4-Diamino-5-fluoroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

科学的研究の応用

Chemical Applications

Reagent in Organic Synthesis:

FDNDEA is commonly used as a reagent for the derivatization of amino acids and proteins. It reacts with free amino groups to form stable derivatives that can be easily analyzed using techniques like High-Performance Liquid Chromatography (HPLC). This derivatization improves the detection sensitivity of amino acids, making FDNDEA a preferred choice for quantitative analysis in biochemical studies.

Synthesis of Novel Compounds:

The compound serves as a precursor in the synthesis of various substituted anilines and benzimidazoles. For example, it has been utilized in nucleophilic aromatic substitutions to produce 5-dialkylaminodinitroanilines with high yields . Additionally, its derivatives have shown promise as potential inhibitors of Mycobacterium tuberculosis FtsZ polymerization, indicating its relevance in medicinal chemistry .

Biological Applications

Enzyme Inhibition Studies:

FDNDEA has been employed in biological research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can lead to alterations in their activity, making it a valuable tool for understanding enzyme kinetics and pathways involved in various biological processes.

Protein Interaction Studies:

In protein biochemistry, FDNDEA is used to label proteins for interaction studies. The derivatization enhances the stability and detectability of protein complexes during analysis, facilitating research into protein-protein interactions and structural biology .

Medical Applications

Pharmaceutical Development:

Research has explored the potential of FDNDEA in developing new therapeutic agents. Its ability to form stable derivatives allows for the exploration of drug candidates targeting specific biological pathways, particularly in cancer and infectious diseases .

Analytical Biochemistry:

FDNDEA is utilized in clinical laboratories for the analysis of urinary hydroxyproline levels, which can serve as a biomarker for various diseases. The derivatization process allows for rapid and sensitive quantification of hydroxyproline through HPLC methods .

Industrial Applications

Dyes and Pigments:

In industrial chemistry, FDNDEA is used in the synthesis of dyes and pigments due to its vibrant color properties derived from its nitro groups. These compounds find applications in textiles and coatings industries.

Food Science:

Emerging research suggests that FDNDEA may have applications in food science, particularly in analyzing flavor profiles influenced by specific compounds in meat products. This application highlights its versatility beyond traditional chemical uses.

Case Studies

作用機序

The mechanism of action of 2,4-Dinitro-5-fluoroaniline involves its interaction with specific molecular targets. The nitro groups and the fluoro group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

4-Chloro-2-fluoro-5-nitroaniline (CAS: N/A)

- Structure: Substitutes the amino group of 2,4-dinitro-5-fluoroaniline with chlorine.

- Reactivity : Chlorine enhances electrophilicity, favoring reactions with nucleophiles like amines. Used in synthesizing complex heterocycles .

- Applications : Primarily in fine chemical synthesis, lacking reported use in biological assays .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline (Isomers)

- Structural Differences : Positional isomerism of nitro and fluorine groups.

- Research Findings :

N,N-Diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA)

- Derivatization: Replaces the amino group with diethylamine, enhancing solubility for chromatographic pre-column derivatization of amino acids .

- Performance: Outperforms o-phthaldialdehyde in sensitivity for serum amino acid analysis .

2,4-Dinitrofluorobenzene (DNFB)

- Comparison: Lacks the aromatic amino group, limiting post-derivatization modification.

- Utility : Less versatile than this compound, which enables sequential diazotization and coupling for trace detection .

Research Findings and Industrial Relevance

- Protein Chemistry : this compound derivatives enable picomole-level peptide analysis, critical for opioid research .

- Drug Development : Its role in synthesizing trisubstituted benzimidazoles (56–69% yields) demonstrates scalability for anti-mycobacterial agents .

- Safety : Requires stringent handling due to toxicity; contrasts with FDNDEA, which is safer for laboratory use .

生物活性

2,4-Dinitro-5-fluoroaniline (DFNA) is an organic compound with the molecular formula C₆H₄FN₃O₄. It is a derivative of aniline featuring two nitro groups and a fluoro group on the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and analytical biochemistry due to its diverse biological activities.

DFNA exhibits unique chemical properties due to the presence of both nitro and fluoro substituents. The nitro groups can undergo reduction to amino groups, while the fluoro group enhances its reactivity in nucleophilic substitution reactions. The mechanism of action primarily involves enzyme inhibition, where DFNA interacts with specific molecular targets, altering their activity. This interaction is particularly significant in studies focused on enzyme kinetics and protein interactions.

Biological Applications

DFNA has been explored for several biological applications:

- Enzyme Inhibition : DFNA has been utilized as an inhibitor in various enzymatic assays. Its ability to bind to the active sites of enzymes makes it a valuable tool in biochemical research.

- Analytical Chemistry : DFNA is employed as a derivatizing agent for amino acids, enhancing detection sensitivity in high-performance liquid chromatography (HPLC). This application is crucial for analyzing protein structures and quantifying specific metabolites in biological samples .

- Antibacterial Activity : Recent studies have indicated that DFNA derivatives exhibit antibacterial properties against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies suggest that modifications at the 5-position significantly affect antibacterial potency .

Enzyme Inhibition Studies

A study investigated the use of DFNA as a derivatizing agent for amino acids, focusing on its interaction with hydroxyproline. The derivatization process enhances the UV-detectable properties of amino acids, facilitating their analysis via HPLC. This method demonstrated improved sensitivity and specificity for urinary hydroxyproline quantification .

Antibacterial Activity Against Mtb

In a structure-activity relationship study, DFNA was subjected to nucleophilic aromatic substitution with various amines to produce new compounds with enhanced antibacterial activity against Mtb. Notably, compounds derived from DFNA exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 µg/mL to 12.5 µg/mL against both drug-sensitive and drug-resistant strains of Mtb. The mechanism involved inhibition of FtsZ polymerization, which is essential for bacterial cell division.

Data Tables

| Compound | MIC (µg/mL) | Cytotoxicity (µM) | Target |

|---|---|---|---|

| DFNA | 0.63 - 12.5 | >200 | Mtb-FtsZ |

| 5-Dimethylaminobenzimidazole | 0.06 | >200 | Mtb-FtsZ |

| 5-Aminobenzimidazole | 1.25 - 6.25 | >200 | Mtb-FtsZ |

Q & A

Q. What are the common synthetic routes for preparing 2,4-dinitro-5-fluoroaniline, and what reagents are critical for its synthesis?

The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, reacting 2,4-dinitro-5-fluorobenzene derivatives with ammonia or amines under controlled conditions (e.g., elevated temperatures in polar aprotic solvents like DMF). Key reagents include cyclohexanecarbonyl chloride for subsequent acylation steps to stabilize intermediates . Characterization often involves HPLC (for purity >97%) and melting point determination .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

Q. How should this compound be stored to ensure stability?

Store in a dark, inert atmosphere (e.g., argon) at temperatures below -20°C to prevent decomposition. Avoid exposure to moisture and strong oxidizers due to nitro group reactivity .

Q. What are the primary safety considerations when handling this compound?

Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity from nitro and fluorine groups. Monitor for skin/eye irritation and respiratory hazards, as seen in structurally similar fluoroanilines .

Advanced Research Questions

Q. How can reaction conditions be optimized for aromatic nucleophilic substitution in this compound synthesis?

- Solvent selection : Use DMF or DMSO to stabilize transition states in SNAr reactions.

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side reactions.

- Amine selection : Primary amines (e.g., methylamine) yield higher regioselectivity (94–98% yields) compared to bulky amines .

Q. What role does the fluorine substituent play in the compound’s reactivity and electronic properties?

The fluorine atom at the 5-position enhances electrophilicity of the aromatic ring via inductive effects, facilitating nucleophilic attack at the 4-nitro position. Computational studies (e.g., DFT) can model charge distribution to predict substitution sites .

Q. How can impurities in this compound be identified and resolved during synthesis?

- LC-MS detects byproducts like incomplete substitution intermediates.

- Recrystallization in ethanol/water mixtures improves purity (>97%) .

- Column chromatography (silica gel, hexane/ethyl acetate) separates nitro-group derivatives .

Q. What strategies are effective for functionalizing this compound into bioactive molecules?

- Acylation : React with acyl chlorides (e.g., cyclohexanecarbonyl chloride) to form amides for drug candidates (75–95% yields) .

- Reduction : Catalytic hydrogenation converts nitro groups to amines for agrochemical intermediates .

Q. How do steric and electronic effects influence the regioselectivity of substitutions in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。